2-bromo-N-(4-chlorophenyl)propanamide
Overview
Description
2-bromo-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 4-chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide can be achieved through several methods. One common approach involves the bromination of N-(4-chlorophenyl)propanamide. The reaction typically proceeds as follows:
Starting Material: N-(4-chlorophenyl)propanamide
Reagent: Bromine (Br2)
Solvent: Acetic acid or dichloromethane
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours.
The bromination reaction results in the substitution of a hydrogen atom on the second carbon of the propanamide chain with a bromine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 2-hydroxy-N-(4-chlorophenyl)propanamide or 2-amino-N-(4-chlorophenyl)propanamide can be formed.
Reduction Reactions: The major product is 2-bromo-N-(4-chlorophenyl)propanamine.
Oxidation Reactions: The major product is 2-bromo-N-(4-chlorophenyl)propanoic acid.
Scientific Research Applications
2-bromo-N-(4-chlorophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to investigate the biological activity of amide derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-chlorophenyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine and chlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-fluorophenyl)propanamide: Similar structure with a fluorine atom instead of a chlorine atom.
2-bromo-N-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a chlorine atom.
2-chloro-N-(4-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
2-bromo-N-(4-chlorophenyl)propanamide is unique due to the presence of both bromine and chlorophenyl groups, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYBWXZHGUNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506481 | |
Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-25-5 | |
Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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